

A Historical Overview of Diethylammonium Compound Discovery: An In-depth Technical Guide

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Compound of Interest

Compound Name: Diethylammonium

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Introduction

The journey of **diethylammonium** compounds from their initial discovery in the mid-19th century to their integration into modern pharmaceuticals is a story of foundational organic chemistry and the burgeoning field of pharmacology. This technical guide provides a detailed historical overview of the discovery, synthesis, and early investigation of **diethylammonium** compounds, with a focus on the pioneering work of Charles-Adolphe Wurtz and August Wilhelm von Hofmann. We will delve into the original experimental protocols, present historical physicochemical data, and explore the early understanding of the biological effects of these simple yet significant molecules.

The Dawn of Amine Chemistry: Wurtz and the Ammonia Type

The story of **diethylammonium** compounds begins with the broader discovery of aliphatic amines. In 1849, French chemist Charles-Adolphe Wurtz laid the groundwork by synthesizing ethylamine and methylamine.^[1] This was a significant breakthrough, as it demonstrated that the hydrogen atoms in ammonia could be replaced by alkyl groups, giving rise to a new class of organic bases.^[1] Wurtz's work was pivotal in the development of the "ammonia type" theory, which posited that these new organic bases were structurally analogous to ammonia.^[2]

Wurtz initially prepared these simple amines through the action of potash on cyanic and cyanuric ethers, as well as on substituted ureas.^[1] His initial publication in Comptes rendus in 1849 described the formation of what he termed "methanamide" and "ethanamide" (now known as methanamine and ethanamine), recognizing them as true organic compounds that retained the basic character and even the pungent odor of ammonia.^[1]

Hofmann's Exhaustive Methylation and the Isolation of Diethylamine

Building on Wurtz's foundational work, the German chemist August Wilhelm von Hofmann undertook a systematic investigation of the reaction between ammonia and ethyl iodide.^{[3][4]} Hofmann's work, published around 1850, was crucial in demonstrating that the reaction did not stop at the primary amine. Instead, a mixture of primary (ethanamine), secondary (diethylamine), tertiary (triethylamine), and even a quaternary ammonium salt (tetraethylammonium iodide) was formed.^{[3][5]} This process became known as "exhaustive alkylation" or "Hofmann alkylation."^[3]

The simultaneous formation of all four ethyl-bases presented a significant challenge for the chemists of the era: their separation.^[6]

Key Experimental Protocols

Hofmann's Separation of the Ethyl-Bases (1860)

The definitive method for separating the mixture of ethylamines was detailed by A. W. Hofmann in his 1860 publication, "Contributions towards the history of the monamines.—No. IV. Separation of the Ethyl-bases."^[6] The procedure, a cornerstone of 19th-century organic chemistry, relied on the differential reactivity of the amines with diethyl oxalate.

Summary of the Protocol:

- Reaction with Diethyl Oxalate: The mixture of ethylamines was treated with diethyl oxalate.
 - Primary Amine (Ethanamine): Reacted to form a crystalline solid, N,N'-diethyloxamide.
 - Secondary Amine (Diethylamine): Reacted to form a high-boiling point, oily liquid, ethyl diethyloxamate.

- Tertiary Amine (Triethylamine): Did not react, as it lacks a hydrogen atom on the nitrogen.
- Separation of Products:
 - The reaction mixture was filtered to isolate the solid N,N'-diethyloxamide.
 - The remaining liquid, containing triethylamine and ethyl diethyloxamate, was subjected to distillation. The more volatile triethylamine was distilled off first.
- Liberation of the Amines:
 - The purified N,N'-diethyloxamide was treated with potash (potassium hydroxide) to liberate pure ethylamine.
 - The remaining ethyl diethyloxamate was similarly treated with potash to yield pure diethylamine.

This method provided a reliable means to obtain pure samples of diethylamine for the first time, allowing for the detailed study of its properties and the preparation of its salts.

Preparation of Diethylammonium Hydrochloride

Once pure diethylamine was isolated, the preparation of its simple salts, such as **diethylammonium** chloride, was a straightforward acid-base reaction.

Historical Protocol Summary:

- A solution of purified diethylamine in a suitable solvent (such as ethanol) was prepared.
- Concentrated hydrochloric acid was carefully added to the diethylamine solution.
- The reaction is exothermic, and upon cooling, the **diethylammonium** chloride salt would precipitate as a white crystalline solid.
- The crystals could then be collected by filtration and recrystallized from a solvent like a mixture of alcohol and ether to achieve higher purity.

This simple and effective method allowed 19th-century chemists to prepare and characterize a range of **diethylammonium** salts.

Historical Physicochemical Data

The following table summarizes some of the earliest recorded physicochemical properties of diethylamine and **diethylammonium** chloride. It is important to note that values from this era may differ slightly from modern, high-precision measurements due to variations in purity and analytical techniques.

Compound	Formula	Molar Mass (g/mol)	Boiling Point (°C)	Melting Point (°C)	Solubility
Diethylamine	$(\text{C}_2\text{H}_5)_2\text{NH}$	73.14	55.5	-50	Miscible with water and alcohol.
Diethylammonium Chloride	$(\text{C}_2\text{H}_5)_2\text{NH}_2\text{Cl}$	109.60	320-330	226	Soluble in water, alcohol, and chloroform. Practically insoluble in ether.

(Data compiled from historical and modern chemical literature for comparison)[4][7]

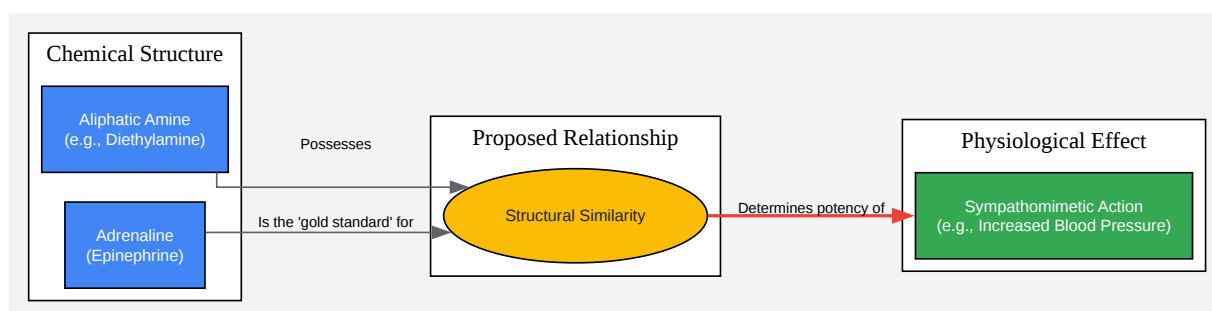
Early Pharmacological Investigations: The Sympathomimetic Effect

At the turn of the 20th century, interest in simple aliphatic amines was rekindled by the burgeoning field of pharmacology, particularly due to their structural similarity to adrenaline. A landmark 1910 paper by George Barger and Henry H. Dale, "Chemical structure and sympathomimetic action of amines," systematically investigated the physiological effects of a wide range of amines, including those derived from ethylamine.[2]

Barger and Dale discovered that these simple amines possessed "sympathomimetic" activity, meaning they mimicked the effects of stimulating the sympathetic nervous system.[2] The primary effect they observed upon intravenous administration was an increase in blood pressure.[2]

Mechanism of Action (as understood in 1910)

Barger and Dale's work was foundational in establishing the field of structure-activity relationships. They did not propose a receptor-based mechanism in the modern sense, but they did establish a logical relationship between the chemical structure of the amine and its physiological effect. Their hypothesis can be summarized as follows: the closer the chemical structure of an amine was to that of adrenaline, the more potent its sympathomimetic effect would be. They identified key structural features that contributed to this activity.

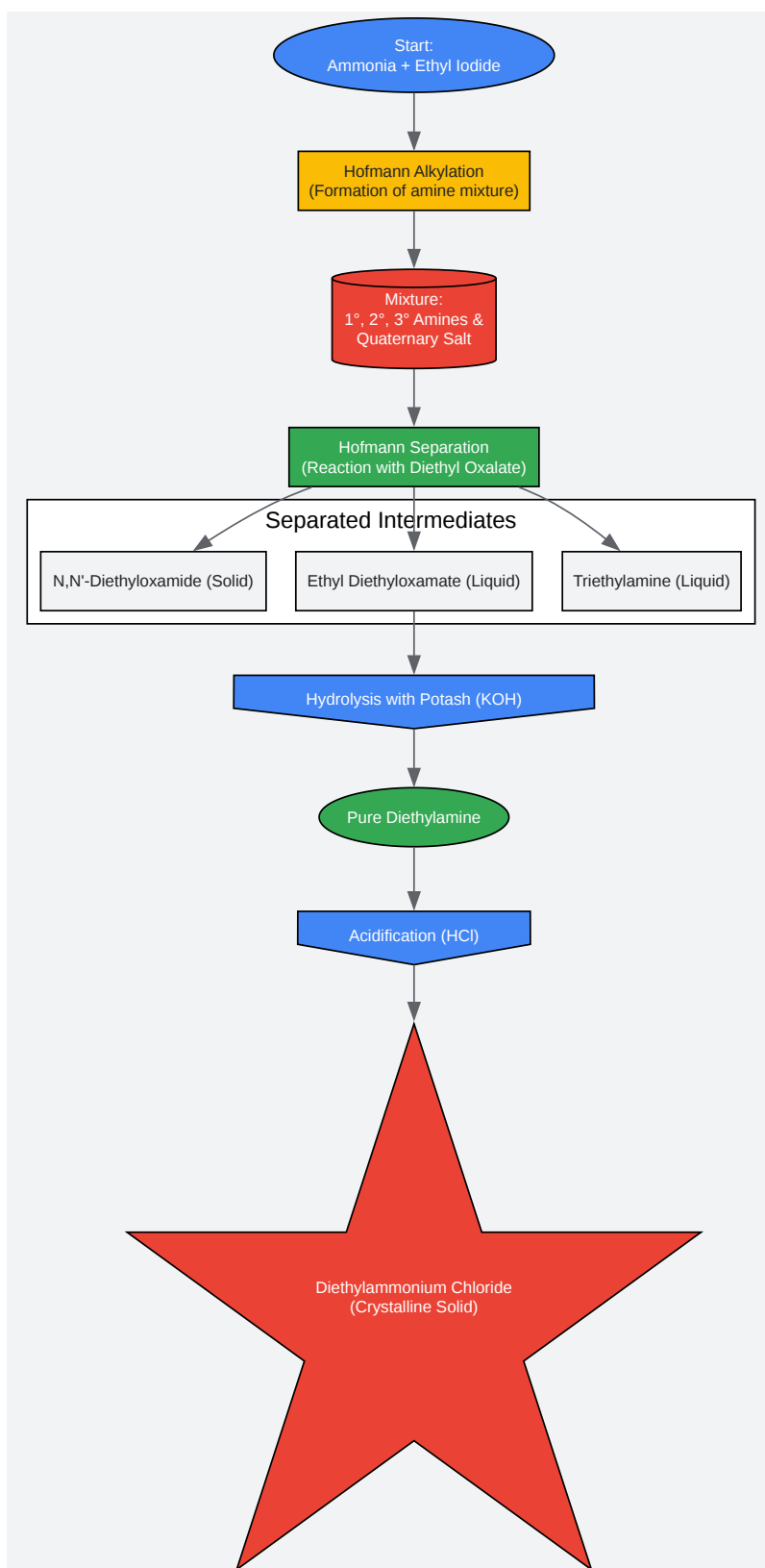


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Caption: Barger and Dale's proposed relationship between chemical structure and sympathomimetic effect (1910).

Experimental Workflows

The overall workflow from the initial reaction to the isolation of a pure **diethylammonium** salt in the 19th century can be visualized as a multi-step process.



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Caption: Experimental workflow for the synthesis and isolation of **diethylammonium** chloride in the 19th century.

Conclusion

The discovery and isolation of **diethylammonium** compounds were born out of the systematic and meticulous work of pioneering chemists like Wurtz and Hofmann. Their development of fundamental synthetic and separation techniques not only established the field of amine chemistry but also provided the pure substances necessary for the first forays into understanding their physiological effects. The early structure-activity relationship studies by Barger and Dale, while conceptually simple by modern standards, marked the beginning of rational drug design and laid the intellectual framework for the development of countless amine-containing pharmaceuticals in the decades that followed. This historical journey underscores the critical interplay between pure chemical synthesis and the advancement of pharmacology and drug development.

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